
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) is a heterocyclic organic compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom, along with a chloroacetyl group attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) can be achieved through several methods. One common approach involves the reaction of nitroso compounds with conjugated dienes via a Diels-Alder reaction . This method allows for the formation of the oxazine ring with high regio- and stereoselectivity. Another approach includes the use of tandem reactions and ring-closing metathesis to construct the oxazine ring .
Industrial Production Methods
Industrial production of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the cleavage of the N-O bond, resulting in the formation of amino alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include fully substituted tetrahydro-1,2-oxazines, amino alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) include:
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar oxazine ring structure and are used in various synthetic applications.
Morpholine (tetrahydro-1,4-oxazine): This compound is structurally related and used in the synthesis of pharmaceuticals and agrochemicals.
Ifosfamide: A derivative of oxazine used as an anticancer agent.
Uniqueness
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) is unique due to its specific chloroacetyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Propriétés
Numéro CAS |
125794-28-7 |
|---|---|
Formule moléculaire |
C6H10ClNO2 |
Poids moléculaire |
163.60 g/mol |
Nom IUPAC |
2-chloro-1-(oxazinan-2-yl)ethanone |
InChI |
InChI=1S/C6H10ClNO2/c7-5-6(9)8-3-1-2-4-10-8/h1-5H2 |
Clé InChI |
CJQGCQWLNRCJPZ-UHFFFAOYSA-N |
SMILES |
C1CCON(C1)C(=O)CCl |
SMILES canonique |
C1CCON(C1)C(=O)CCl |
Synonymes |
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



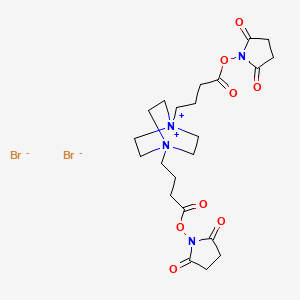
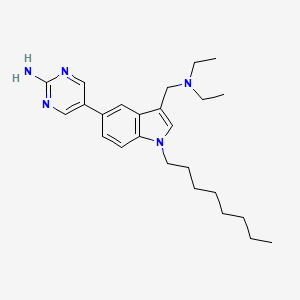

![(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B593012.png)
![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)
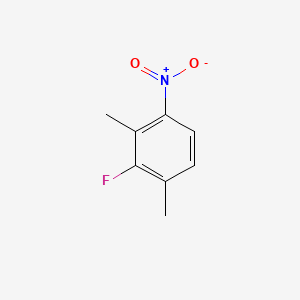
![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)
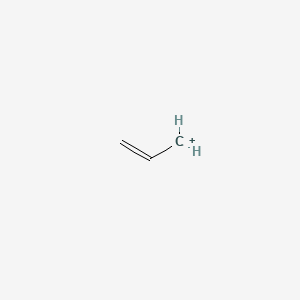
![2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593021.png)
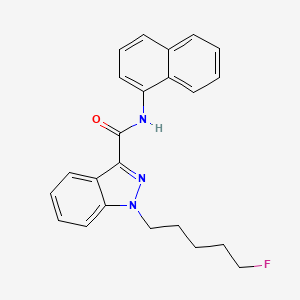
![N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline](/img/structure/B593023.png)

